molecular formula C19H19FN4O B5821874 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No. B5821874
M. Wt: 338.4 g/mol
InChI Key: ODVXDUNREJZHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) in the brain. It has also been shown to interact with certain receptors such as the sigma-1 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to decrease the levels of certain stress hormones such as cortisol, which are involved in the regulation of the stress response. Additionally, it has been shown to increase the levels of certain antioxidant enzymes such as superoxide dismutase, which are involved in the protection against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied in various animal models, providing a wealth of data on its potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One potential direction is the further investigation of its potential use as a neuroprotective agent in various neurodegenerative diseases. Another potential direction is the further investigation of its potential use as a diagnostic tool for certain cancers. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a sufficient duration to allow the reaction to proceed to completion. The product is then purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and biochemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. It has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as a diagnostic tool for certain cancers due to its ability to selectively bind to certain receptors.

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-19(22-25-18)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXDUNREJZHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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